molecular formula C21H18N2O2S B2399886 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide CAS No. 895483-73-5

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide

Cat. No.: B2399886
CAS No.: 895483-73-5
M. Wt: 362.45
InChI Key: BNDBMFRUNLAVRZ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
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Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Details
Molecular Formula C₁₈H₁₄N₂O₂S
Molecular Weight 322.38 g/mol
CAS Number 302935-57-5

Its structure features a benzo[cd]indole moiety, which is significant for its biological interactions and potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the benzo[cd]indole core.
  • Introduction of the ethyl and carbonyl groups.
  • Coupling with a phenylthio acetamide derivative.

This synthetic pathway allows for modifications that can enhance biological activity or selectivity towards specific biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of:

1. Anticancer Properties

Studies have shown that derivatives of benzo[cd]indole compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenase (LOX). Inhibition of LOX can lead to reduced production of inflammatory mediators, making it a candidate for anti-inflammatory therapies .

3. Antimicrobial Activity

This compound has also shown promise in antimicrobial studies, where it was effective against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of related indole derivatives found that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Anti-inflammatory Effects

In vitro assays using human monocytic THP-1 cells demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines and enzymes such as COX-2 and FLAP . This suggests a potential role in managing inflammatory diseases.

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with key proteins involved in cancer progression and inflammation .

Comparative Analysis

Comparative studies with other similar compounds revealed that structural variations significantly influence biological outcomes. For example, compounds with additional electron-withdrawing groups exhibited enhanced enzyme inhibitory activity .

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-phenylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-2-23-18-12-11-17(15-9-6-10-16(20(15)18)21(23)25)22-19(24)13-26-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDBMFRUNLAVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)CSC4=CC=CC=C4)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.